Platanetin

Descripción general

Descripción

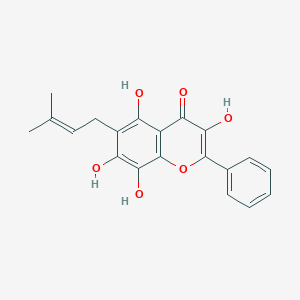

Platanetin is a naturally occurring flavonoid compound, specifically a 3,5,7,8-tetrahydroxy, 6-isoprenyl flavoneThis compound has garnered attention due to its potent biological activities, particularly its role as a natural uncoupler and inhibitor of the exogenous NADH dehydrogenase in plant mitochondria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Platanetin can be synthesized through various chemical routes, although detailed synthetic methods are not extensively documented

Industrial Production Methods: Industrial production of this compound is not well-established, primarily due to its natural abundance in the bud scales of the plane tree. Extraction from natural sources remains the primary method of obtaining this compound.

Análisis De Reacciones Químicas

Types of Reactions: Platanetin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid forms.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the flavonoid core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavonoids.

Substitution: Halogenated or nitrated flavonoid compounds.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms

Platanetin is recognized for its ability to uncouple oxidative phosphorylation in mitochondria, which can lead to increased energy expenditure and reduced oxidative stress. This property makes it a subject of interest in studies related to metabolic regulation and mitochondrial function.

Uncoupling Activity

- Mechanism : this compound acts as a natural uncoupler of mitochondrial membranes, which disrupts the proton gradient necessary for ATP synthesis. This results in increased heat production and energy expenditure rather than ATP generation .

- Research Findings : Studies have shown that this compound is one of the most potent natural uncouplers, exhibiting significant effects at low concentrations (5-10 µM) in various mitochondrial preparations, including those from potato and rat liver .

Applications in Fungal Metabolism

This compound has been identified as an inhibitor of alternative NADH dehydrogenases, which play a crucial role in the respiratory pathways of fungi.

Enhancing Fungal Growth

- Study Insights : Inhibition of alternative NADH dehydrogenases using this compound in Aspergillus niger cultures led to enhanced growth rates and substrate utilization. This suggests that this compound could be utilized to optimize fungal fermentation processes .

- Metabolic Implications : The addition of this compound resulted in increased intracellular ATP concentrations and protein content, indicating improved metabolic efficiency under specific conditions .

Pharmacological Potential

The pharmacological applications of this compound are being explored due to its antioxidant properties and potential therapeutic benefits.

Antioxidant Effects

- Mechanism : this compound exhibits strong antioxidant activity, which can protect cells from oxidative damage. This is particularly relevant in diseases characterized by oxidative stress, such as neurodegenerative disorders .

- Case Studies : Research indicates that this compound may help mitigate oxidative stress-related damage in cell cultures and animal models, suggesting its potential as a therapeutic agent .

Future Research Directions

The diverse applications of this compound warrant further exploration to fully understand its mechanisms and potential uses in medicine and biotechnology.

Clinical Applications

- Ongoing studies are needed to evaluate the efficacy of this compound in clinical settings, particularly concerning metabolic disorders and conditions associated with oxidative stress.

Agricultural Uses

- Given its effects on fungal metabolism, this compound could be investigated for use as a biopesticide or growth enhancer in agricultural practices.

Summary Table: Key Applications of this compound

| Application Area | Description | Research Findings |

|---|---|---|

| Uncoupling Activity | Disrupts ATP synthesis; increases energy expenditure | Potent uncoupler at low concentrations |

| Fungal Metabolism | Enhances growth rates in fungi | Increased ATP and protein content |

| Antioxidant Effects | Protects against oxidative damage | Mitigates stress-related damage |

| Potential Therapeutics | Possible use in treating metabolic disorders | Ongoing studies needed |

Mecanismo De Acción

Platanetin exerts its effects primarily through its interaction with mitochondrial membranes. It acts as an uncoupler of oxidative phosphorylation by facilitating the transfer of protons across the mitochondrial inner membrane. This disrupts the proton gradient, leading to a decrease in ATP synthesis. Additionally, this compound inhibits the activity of the external NADH dehydrogenase, affecting the electron transport chain and reducing oxidative stress .

Comparación Con Compuestos Similares

Platanetin is unique among flavonoids due to its potent uncoupling activity and specific inhibition of NADH dehydrogenase. Similar compounds include:

Quercetin: Another flavonoid with antioxidant properties but lacks the potent uncoupling activity of this compound.

Kaempferol: Similar in structure but differs in its biological activities and lacks the isoprenyl group.

Apigenin: Shares the flavonoid core but has different substituents, leading to varied biological effects.

This compound’s unique combination of hydroxyl groups and an isoprenyl chain contributes to its distinct biological activities, setting it apart from other flavonoids .

Propiedades

IUPAC Name |

3,5,7,8-tetrahydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)8-9-12-14(21)13-16(23)18(25)19(11-6-4-3-5-7-11)26-20(13)17(24)15(12)22/h3-8,21-22,24-25H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAZWJCUXUMCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C(=C1O)O)OC(=C(C2=O)O)C3=CC=CC=C3)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.